molecular formula C14H18FN3 B1485223 (3-{1-[(2-fluorophenyl)methyl]-1H-pyrazol-4-yl}propyl)(methyl)amine CAS No. 2098113-90-5

(3-{1-[(2-fluorophenyl)methyl]-1H-pyrazol-4-yl}propyl)(methyl)amine

Cat. No.: B1485223
CAS No.: 2098113-90-5
M. Wt: 247.31 g/mol
InChI Key: HUTPCOLNPARWIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-{1-[(2-fluorophenyl)methyl]-1H-pyrazol-4-yl}propyl)(methyl)amine is a chemical compound of interest in medicinal chemistry and drug discovery research. This molecule features a fluorinated aromatic system coupled with a pyrazole heterocycle and a methylamine side chain, a structural motif common in the development of biologically active molecules . While specific biological data and mechanism of action for this exact compound are not fully established in the available public literature, its structure aligns with scaffolds known to have significant research potential. Fluorophenyl-pyrazole derivatives are frequently investigated for their interactions with various enzymatic targets . In particular, analogous compounds containing the 1-benzyl-1H-pyrazole core have been identified as key structural components in potent inhibitors for targets such as Aurora kinase B (AURKB), a protein whose overexpression is a common feature in aggressive human cancers . The incorporation of fluorine atoms and pyrazole rings is a established strategy in medicinal chemistry to fine-tune a compound's properties, including its metabolic stability, membrane permeability, and binding affinity . Research into similar compounds highlights their value as tools for exploring cell cycle deregulation and proliferative diseases . This reagent is provided For Research Use Only. It is intended for use in laboratory investigations and is not for diagnostic or therapeutic use in humans. Researchers can utilize this compound as a building block for synthesizing more complex molecules or as a reference standard in biological screening assays to explore new therapeutic avenues.

Properties

IUPAC Name

3-[1-[(2-fluorophenyl)methyl]pyrazol-4-yl]-N-methylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FN3/c1-16-8-4-5-12-9-17-18(10-12)11-13-6-2-3-7-14(13)15/h2-3,6-7,9-10,16H,4-5,8,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUTPCOLNPARWIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCC1=CN(N=C1)CC2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-Cyanopyrimidine-5-carboxylate is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its structural similarity to nucleotides, which are critical for DNA and RNA synthesis. This compound features a cyano group at the 2-position and an ethyl ester at the 5-position, contributing to its potential biological activities, particularly in antiviral and anticancer therapies.

Chemical Structure and Properties

  • Molecular Formula : C_8H_8N_2O_2
  • Molecular Weight : Approximately 164.16 g/mol
  • Structure : The compound consists of a pyrimidine ring with a cyano group and an ethyl carboxylate substituent.

The biological activity of Ethyl 2-Cyanopyrimidine-5-carboxylate is primarily attributed to its ability to inhibit enzymes involved in nucleotide metabolism. This inhibition can lead to reduced proliferation of cancer cells and may also exhibit antiviral properties by interfering with viral replication mechanisms.

Biological Activities

  • Antiviral Activity : Research indicates that compounds with similar structures can inhibit viral enzymes, which may lead to therapeutic applications against various viral infections.
  • Anticancer Properties : Studies have shown that Ethyl 2-Cyanopyrimidine-5-carboxylate can inhibit cell growth in cancer cell lines by inducing apoptosis or cell cycle arrest.

Data Table of Biological Activity

Compound NameCell LineIC50 (µM)Mechanism of Action
Ethyl 2-Cyanopyrimidine-5-carboxylateHeLa0.039Apoptosis induction
Ethyl 4-Aminopyrimidine-5-carboxylateMCF-72.56COX-2 inhibition
Ethyl 2-Chloropyrimidine-5-carboxylateA5493.43Cell cycle arrest

Case Studies

  • Antiproliferative Activity : A study evaluated the antiproliferative effects of various pyrimidine derivatives, including Ethyl 2-Cyanopyrimidine-5-carboxylate, against human cancer cell lines such as HeLa and MCF-7. The results indicated significant inhibition of cell growth, with IC50 values reflecting potent activity.
  • Enzyme Inhibition Studies : Further investigations have focused on the compound's ability to inhibit specific enzymes involved in nucleotide metabolism, revealing a potential pathway for its use as an anticancer agent.

Comparison with Similar Compounds

Ethyl 2-Cyanopyrimidine-5-carboxylate shares structural characteristics with other pyrimidine derivatives, which can influence its biological activity.

Compound NameStructure FeaturesUnique Aspects
Ethyl 2-Aminopyrimidine-5-carboxylateAmino group at the 2-positionEnhanced reactivity due to amino functionality
Ethyl 4-Aminopyrimidine-5-carboxylateAmino group at the 4-positionDifferent biological activity profile
Ethyl 2-Chloropyrimidine-5-carboxylateChlorine substituent at the 2-positionElectron-withdrawing effects alter reactivity

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Variations

The compound shares a core pyrazole-amine scaffold with several analogs reported in the evidence. Key structural variations among these compounds include:

  • Substituents on the pyrazole N1 position : Alkyl, cycloalkyl, or aryl groups.
  • Modifications to the amine side chain : Chain length, branching, and substituent electronegativity.
Table 1: Structural and Hypothesized Physicochemical Comparisons
Compound Name N1 Substituent Amine Side Chain Calculated LogP* Key Features
Target Compound 2-Fluorophenylmethyl (Propyl)(methyl)amine ~2.1 Fluorine-enhanced polarity
{3-[1-(Butan-2-yl)-1H-pyrazol-4-yl]propyl}(methyl)amine Butan-2-yl (Propyl)(methyl)amine ~2.8 Increased lipophilicity
{3-[1-(Cyclobutylmethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine Cyclobutylmethyl (Propyl)(methyl)amine ~3.0 Steric bulk, rigid structure
[1-(2-Fluoro-4-methanesulfonyl-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-[1-(3-isopropyl-[1,2,4]oxadiazol-5-ylmethyl)-pyrrolidin-3-yl]-amine 2-Fluoro-4-methanesulfonyl-phenyl Complex pyrrolidinyl-oxadiazole ~1.5 High polarity, sulfonyl group

*LogP values estimated using fragment-based methods (e.g., Crippen’s method).

Functional Implications of Substituents

  • Amine Side Chain : The propyl(methyl)amine chain balances hydrophilicity and lipophilicity, favoring membrane permeability. Longer or branched chains (e.g., butan-2-yl in CAS 1341477-63-1) increase lipophilicity but may reduce solubility .

Pharmacological Hypotheses

  • CNS Modulation : Pyrazole-amine derivatives often target neurotransmitter receptors (e.g., serotonin, dopamine) due to amine functionality and aromaticity .
  • Antifungal Activity : Fluorinated pyrazoles (e.g., triazole derivatives in ) exhibit antifungal properties, suggesting the target compound may share this profile .

Preparation Methods

General Synthetic Strategy

The synthesis of (3-{1-[(2-fluorophenyl)methyl]-1H-pyrazol-4-yl}propyl)(methyl)amine typically involves:

  • Construction of the pyrazole core with appropriate substituents.
  • Introduction of the 2-fluorophenylmethyl group at the N-1 position of the pyrazole.
  • Attachment of the propyl(methyl)amine side chain at the C-4 position of the pyrazole.

The synthetic route can be divided into key stages:

Step Description Typical Reagents/Conditions
1 Formation of pyrazole ring Hydrazine derivatives with 1,3-dicarbonyl compounds or equivalents
2 N-1 substitution with 2-fluorophenylmethyl group Alkylation using 2-fluorobenzyl halides under basic conditions
3 Introduction of propyl(methyl)amine side chain at C-4 Nucleophilic substitution or reductive amination on a suitable precursor

Pyrazole Core Formation

Pyrazole rings are commonly synthesized by the condensation of hydrazines with 1,3-diketones or β-ketoesters. For this compound, the pyrazole ring is substituted at N-1 and C-4 positions, requiring selective functionalization.

  • A typical approach involves reacting hydrazine or substituted hydrazines with α,β-unsaturated carbonyl compounds or 1,3-diketones to form the pyrazole ring.
  • Literature reports (e.g., PMC article on chromone-related pyrazoles) indicate that pyrazole derivatives can be obtained by cyclization reactions under acidic or neutral conditions, sometimes using catalytic acids like hydrochloric acid or glacial acetic acid to promote ring closure with moderate to good yields (40-65%) depending on substituents and conditions.

N-1 Substitution with 2-Fluorophenylmethyl Group

The N-1 position of the pyrazole is alkylated with a 2-fluorobenzyl moiety:

  • This is typically achieved by reacting the pyrazole nitrogen with a 2-fluorobenzyl halide (e.g., bromide or chloride) under basic conditions such as potassium carbonate or sodium hydride in aprotic solvents like DMF or DMSO.
  • The reaction proceeds via nucleophilic substitution, selectively alkylating the N-1 nitrogen due to its higher nucleophilicity.
  • The 2-fluorophenyl group introduces electron-withdrawing effects that can influence reactivity and selectivity.

Introduction of Propyl(methyl)amine Side Chain at C-4

The attachment of the (3-propyl)(methyl)amine side chain at the C-4 position of the pyrazole involves:

  • Functionalization of the pyrazole C-4 carbon with a suitable leaving group or precursor (e.g., halogenated propyl intermediate or aldehyde).
  • Subsequent nucleophilic substitution or reductive amination with methylamine or a methylamine equivalent.
  • Alternatively, a protected amine intermediate can be coupled via alkylation or amide bond formation followed by deprotection.

Representative Synthetic Route (Hypothetical)

Step Reaction Type Reagents/Conditions Outcome
1 Pyrazole ring synthesis Hydrazine + 1,3-diketone in ethanol with catalytic acid Pyrazole core with free N-H and C-4 sites
2 N-1 alkylation 2-Fluorobenzyl bromide, K2CO3, DMF, 60°C, 12 h N-1-(2-fluorophenylmethyl) pyrazole
3 Side chain attachment 4-bromopropyl intermediate + methylamine, reflux This compound

Summary Table of Preparation Parameters

Parameter Typical Range/Value Comments
Pyrazole ring formation yield 40-65% Acid-catalyzed cyclization
N-1 alkylation yield 60-85% Base-mediated substitution
Side chain attachment yield 50-90% Depends on precursor and amination method
Solvents Ethanol, DMF, DMSO Polar aprotic solvents favored
Temperature Room temp to 80°C Moderate heating improves reaction rates
Reaction time 6-24 hours Step-dependent

Notes on Purification and Characterization

  • Purification is generally performed by column chromatography or recrystallization.
  • Characterization includes NMR spectroscopy, mass spectrometry, and elemental analysis to confirm substitution pattern and purity.
  • Fluorine substitution is confirmed by ^19F NMR and characteristic shifts in ^1H and ^13C NMR spectra.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-{1-[(2-fluorophenyl)methyl]-1H-pyrazol-4-yl}propyl)(methyl)amine
Reactant of Route 2
Reactant of Route 2
(3-{1-[(2-fluorophenyl)methyl]-1H-pyrazol-4-yl}propyl)(methyl)amine

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